3-Methylthiacyclohexane
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Overview
Description
3-Methylthiacyclohexane is a chemical compound with the molecular formula C₆H₁₂S. It is a cyclic compound featuring a sulfur atom and a methyl group attached to a cyclohexane ring. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylthiacyclohexane can be synthesized through several methods, including:
Thiol-ene Reaction: This involves the reaction of cyclohexene with methanethiol in the presence of a radical initiator.
Hydrothiolation of Alkenes: Cyclohexene can be hydrothiolated using methanethiol under acidic conditions.
Reduction of Thioketones: The reduction of 3-methylthioketone using reducing agents like lithium aluminum hydride (LiAlH₄) can yield this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale thiol-ene reactions or hydrothiolation processes, often employing continuous flow reactors to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiacyclohexane undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can produce thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Utilizing nucleophiles like amines or halides under appropriate conditions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiol Derivatives: Produced through reduction reactions.
Sulfur-Containing Compounds: Formed via nucleophilic substitution reactions.
Scientific Research Applications
3-Methylthiacyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
3-Methylthiacyclohexane is similar to other sulfur-containing cyclic compounds, such as thiophenes and thiazoles. its unique structure, with the sulfur atom incorporated into a cyclohexane ring, sets it apart. This structural difference can lead to distinct reactivity and biological activity compared to its counterparts.
Comparison with Similar Compounds
Thiophenes: Sulfur-containing heterocyclic compounds.
Thiazoles: Heterocyclic compounds containing both sulfur and nitrogen atoms.
Sulfur-containing Alkenes: Compounds with sulfur atoms in alkene structures.
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Properties
CAS No. |
5258-50-4 |
---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
3-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3 |
InChI Key |
WTPRCAYZVQKROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCSC1 |
Origin of Product |
United States |
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